(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Overview
Description
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid is an organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound features a pyridine ring substituted with hydroxy, methyl, and acetic acid groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyridine Ring: Starting from simple precursors like acetaldehyde and ammonia, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: Hydroxylation and methylation reactions can be employed to introduce the hydroxy and methyl groups onto the pyridine ring.
Acetic Acid Group Addition: The acetic acid group can be introduced through carboxylation reactions using reagents like carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: Formation of 3-keto-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid.
Reduction: Formation of (3-Hydroxy-2-methyl-4-hydroxypyridin-1(4h)-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): Shares a similar pyridine ring structure but with different substituents.
Nicotinic Acid (Niacin): Another pyridine derivative with a carboxyl group at the 3-position.
Uniqueness
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEJKMIMUJVQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976046 | |
Record name | (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-99-8 | |
Record name | Tpak-G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060603998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.